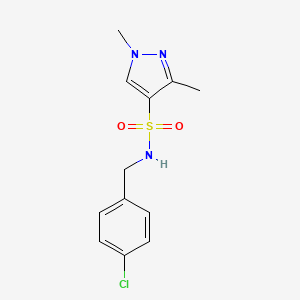
N-(4-chlorophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.7 . It is a solid substance and is typically stored in a dark, dry place at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid substance . It is typically stored in a dark, dry place at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity N-(4-chlorophenyl)piperazine-1-carboxamide has been investigated for its antimicrobial properties. Patil et al. (2021) synthesized a series of piperazine derivatives and evaluated their antimicrobial activity. One compound, specifically N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide, demonstrated superior antimicrobial activity against A. baumannii, highlighting the potential of these derivatives in developing potent antimicrobials (Patil et al., 2021).
Synthesis and Structural Analysis The compound has been a focus in studies related to synthesis and structural characterization. Lv et al. (2013) conducted a study where they synthesized novel pyrazole carboxamide derivatives containing a piperazine moiety and confirmed their structure using X-ray crystal analysis (Lv et al., 2013).
Development of Rho Kinase Inhibitors Wei et al. (2016) established a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor being investigated for the treatment of central nervous system disorders. This study contributes to the development of potential therapeutic agents (Wei et al., 2016).
CCR2 Antagonists Discovery A novel N-aryl piperazine-1-carboxamide series was discovered as human CCR2 chemokine receptor antagonists by Cumming et al. (2012). This research aids in understanding the pharmacological properties of these compounds and their potential therapeutic applications (Cumming et al., 2012).
Antitumor Activity Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety and investigated their anticancer activities. Some derivatives showed promising antiproliferative effects against breast cancer cells, highlighting the potential of these compounds in cancer therapy (Yurttaş et al., 2014).
Skeletal Muscle Sodium Channel Blockers Research by Catalano et al. (2008) on tocainide analogues, including 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, revealed their potency as skeletal muscle sodium channel blockers. This research contributes to the development of antimyotonic agents (Catalano et al., 2008).
Dopamine D3 Receptor Ligands Leopoldo et al. (2002) conducted a study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, identifying several high-affinity D3 ligands with significant selectivity. This research is valuable in the development of potential treatments for neurological disorders (Leopoldo et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mecanismo De Acción
Target of Action
N-(4-chlorophenyl)piperazine-1-carboxamide is a compound used in proteomics research A related compound has shown strong inhibitory effects on the parp-1 enzyme , suggesting that this compound might have similar targets.
Mode of Action
If it acts similarly to related compounds, it may interact with its targets, such as the PARP-1 enzyme, to inhibit their activity .
Biochemical Pathways
If it acts similarly to related compounds, it may affect pathways involving its targets, such as the PARP-1 enzyme .
Result of Action
If it acts similarly to related compounds, it may inhibit the activity of its targets, such as the PARP-1 enzyme , leading to downstream effects on the cells and molecules that depend on the activity of these targets.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMZGGVOBLEPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

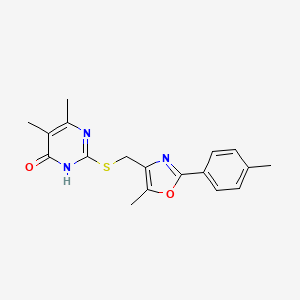

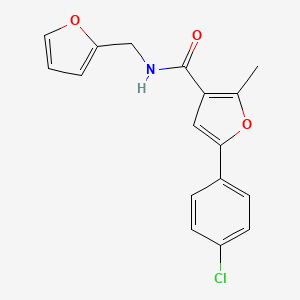
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxybenzyl)acetamide](/img/structure/B2860866.png)
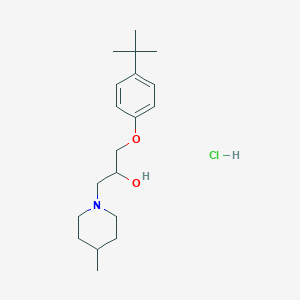
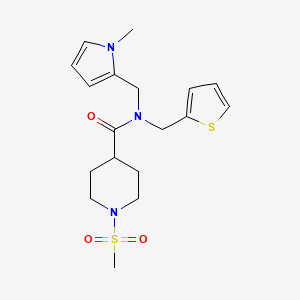
![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860870.png)
![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2860871.png)
![1-(2,3-Dimethylphenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2860872.png)
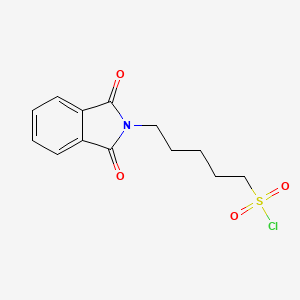
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2860874.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(azepan-1-yl)methanone](/img/structure/B2860877.png)
